Cas no 1806193-03-2 (Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate)

Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate is a specialized pyridine derivative featuring a trifluoromethoxy group, nitro substituent, and iodine atom, making it a valuable intermediate in organic synthesis. The presence of these functional groups enhances its reactivity, particularly in cross-coupling reactions and nucleophilic substitutions, enabling the construction of complex heterocyclic frameworks. The ethyl ester moiety provides additional versatility for further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs are often employed in the development of bioactive molecules. Its stability and well-defined reactivity profile make it a reliable reagent for synthetic applications.
Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate structure
1806193-03-2 structure
Product Name:Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate
CAS No:1806193-03-2
MF:C10H8F3IN2O5
MW:420.080605506897
CID:4834667
Update Time:2025-06-25

Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate
    • Inchi: 1S/C10H8F3IN2O5/c1-2-20-7(17)3-5-8(14)6(21-10(11,12)13)4-15-9(5)16(18)19/h4H,2-3H2,1H3
    • InChI Key: UABQWNBBDZXJFF-UHFFFAOYSA-N
    • SMILES: IC1C(=CN=C(C=1CC(=O)OCC)[N+](=O)[O-])OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 390
  • XLogP3: 3
  • Topological Polar Surface Area: 94.2

Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029092533-1g
Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate
1806193-03-2 97%
1g
$1,564.50 2022-03-31

Additional information on Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate

Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806193-03-2): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806193-03-2) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile applications as an intermediate in the synthesis of various bioactive molecules. This compound, characterized by its unique structural features, including an iodine substituent, a nitro group, and a trifluoromethoxy moiety, presents a rich scaffold for further functionalization, making it invaluable in the development of novel therapeutic agents.

The structural composition of Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate is meticulously designed to facilitate a wide range of chemical transformations. The presence of the iodine atom at the 4-position allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures. Additionally, the nitro group can be reduced to an amine, enabling further derivatization and the introduction of various pharmacophores. The trifluoromethoxy group not only enhances the lipophilicity of the molecule but also contributes to metabolic stability, making it an attractive candidate for drug development.

In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting various disease pathways. The pyridine core of Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate is particularly relevant in this context, as pyridine derivatives have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation. For instance, studies have demonstrated that pyridine-based compounds can modulate histone deacetylases (HDACs), which are implicated in tumor growth and progression. The unique substitution pattern of this compound allows for fine-tuning of its biological activity, making it a valuable tool for medicinal chemists.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their enhanced pharmacokinetic properties. The trifluoromethoxy group in Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate contributes to its metabolic stability and binding affinity, which are critical factors in drug design. Recent advancements in fluorination techniques have enabled the synthesis of more complex fluorinated pyridines with improved biological activity. For example, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a precursor in the synthesis of potent HDAC inhibitors, which exhibited significant antitumor effects in preclinical studies.

The versatility of Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate extends beyond its role as an intermediate in drug synthesis. It has also been utilized in materials science and agrochemical research due to its ability to serve as a building block for more complex molecules. The nitro group, for instance, can be converted into other functional groups such as azides or carboxylic acids, expanding its utility in synthetic chemistry. This adaptability makes it a preferred choice for researchers looking to explore new chemical space.

The synthesis of Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Typically, the synthesis begins with the preparation of a halogenated pyridine derivative followed by nitration and subsequent functionalization with a trifluoromethoxy group. The final step involves acetylation to introduce the ester moiety at the 3-position. Advanced synthetic methodologies, such as flow chemistry and microwave-assisted reactions, have been employed to optimize these processes and improve scalability.

The growing demand for high-quality intermediates like Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate has led to advancements in manufacturing technologies that ensure consistent quality and supply. Continuous flow reactors have been particularly beneficial in this regard, allowing for efficient production while minimizing waste generation. These innovations align with the broader industry trend towards sustainable chemistry practices, ensuring that pharmaceutical intermediates are produced responsibly.

In conclusion, Ethyl 4-iodo-2-nitro-5-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806193-03-2) is a multifaceted compound with significant applications in pharmaceutical research and development. Its unique structural features make it an excellent intermediate for constructing complex bioactive molecules, particularly those targeting cancer and inflammatory diseases. As research continues to uncover new therapeutic applications for fluorinated pyridines, compounds like this will remain indispensable tools for medicinal chemists seeking to develop novel treatments.

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